FXR Agonist Potency – Class‑Level Context from the Isoxazole‑Piperazine Amide Series
No direct bioactivity data are published for the target compound. However, the isoxazole‑piperazine amide scaffold to which it belongs is explicitly claimed as an FXR agonist chemotype in US 11,667,629 [1]. Within that patent, close analogs bearing variations of the N‑alkylpiperazine substituent exhibit FXR EC₅₀ values ranging from 0.8 nM to 2.3 µM in a Gal4‑FXR luciferase reporter assay. The presence of a 2‑fluoroethyl group on the piperazine is consistent with the structure‑activity trend that β‑fluorination of the alkyl chain attenuates oxidative N‑dealkylation while retaining the basic amine required for salt‑bridge formation in the FXR binding pocket [2]. Without direct measurement, the quantitative difference versus other N‑alkyl analogs cannot be calculated.
| Evidence Dimension | FXR agonism (Gal4‑FXR luciferase reporter gene assay) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Patent‑exemplified N‑alkylpiperazine analogs: EC₅₀ range 0.8 nM – 2.3 µM |
| Quantified Difference | Cannot be computed; target compound data absent |
| Conditions | HEK293T cells transiently transfected with Gal4‑FXR LBD and pGL4.35 luciferase reporter (details from patent examples) |
Why This Matters
Establishes that the compound resides in a chemically enabled FXR‑agonist space, which is relevant for procurement by labs pursuing metabolic or cholestatic disease targets, but cannot differentiate the compound from its closest patent‑exemplified analogs.
- [1] Liu, J.; Cai, J.; Wu, Y.; Yin, W.; Wang, L.; Wang, J. Isoxazole derivative, preparation method therefor, and use thereof. U.S. Patent 11,667,629, issued June 6, 2023. View Source
- [2] Meanwell, N. A. Fluorine‐containing scaffolds in drug design: a case history. J. Med. Chem. 2018, 61, 5822–5880. (Class‑level review on the metabolic stabilization effect of β‑fluorination). View Source
